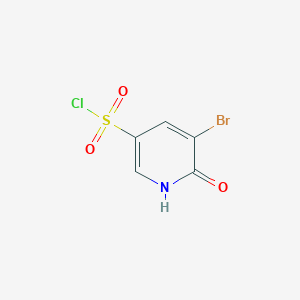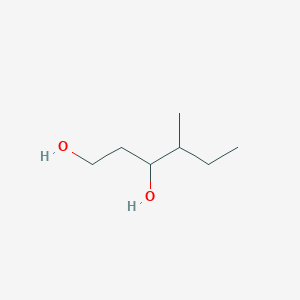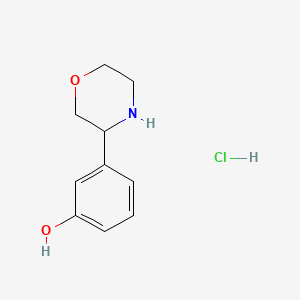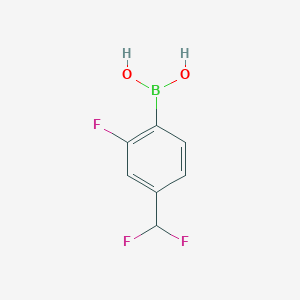
3-Chloro-4-(chloromethyl)-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-5-fluoropyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its substitution pattern, which includes chlorine and fluorine atoms, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-5-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-5-fluoropyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents that enhance the selectivity of the desired product is also common. Industrial processes are designed to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The main product is 3-chloro-4-methyl-5-fluoropyridine.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-5-fluoropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-5-fluoropyridine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluorine atom can enhance the compound’s metabolic stability and bioavailability. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-Chloro-3-(chloromethyl
3-Chloro-5-fluoropyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H4Cl2FN |
|---|---|
Molecular Weight |
180.00 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 |
InChI Key |
NJTJHVNFGPFBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)

![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)

![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)
